Ibuprofen Lysine

Beschreibung

Chemical Structure and Nomenclature

Molecular Composition and Salt Formation

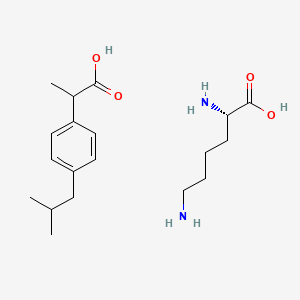

Ibuprofen lysine is synthesized through the acid-base reaction between ibuprofen (2-(4-isobutylphenyl)propanoic acid) and lysine, an essential amino acid. The resulting salt form enhances aqueous solubility, enabling rapid dissolution compared to ibuprofen free acid. Key structural features include:

- Ibuprofen moiety : A propionic acid backbone with a 4-isobutylphenyl group, contributing to anti-inflammatory activity.

- Lysine moiety : A dibasic amino acid with a positively charged ε-amino group, facilitating salt formation and solubility.

Table 1: Molecular Characteristics of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₉H₃₂N₂O₄ | |

| Molecular Weight | 352.475 g/mol | |

| CAS Registry Number | 57469-77-9 | |

| Solubility in Water | ~71 mg/mL (201.43 mM) |

Historical Context and Developmental Trajectory

Origins and Evolution

The development of this compound traces back to the 1960s, when ibuprofen was first synthesized as a safer alternative to aspirin. Its lysine salt form emerged later to address solubility limitations of the free acid, which required prolonged dissolution times in gastric environments.

Key Milestones:

- 1961 : Ibuprofen patented as a racemic mixture for anti-inflammatory use.

- 1980s : Lysine salt formulation developed to improve bioavailability.

- 2006 : FDA approval for intravenous use in neonates with patent ductus arteriosus (PDA).

Pharmacokinetic Advantages

Early studies demonstrated that this compound achieves peak plasma concentrations within 45 minutes post-administration, compared to 90 minutes for ibuprofen free acid. This rapid absorption is attributed to its ionic nature, which reduces gastric dissolution time.

Current Research Focus and Significance

Solubility and Formulation Optimization

Recent research emphasizes optimizing this compound’s solubility and stability. Key findings include:

- Hansen Solubility Parameters (HSP) :

Table 2: Solubility Parameters of this compound

| Parameter | Value (MPa⁰.⁵) | Method | Source |

|---|---|---|---|

| δₑ | 15.74 | Inverse Gas Chromatography (IGC) | |

| δₚ | 19.18 | IGC | |

| δₕ | 24.92 | IGC | |

| δₜ | 35.17 | IGC |

Clinical Efficacy and Comparative Studies

Acute Pain Management

Clinical trials comparing this compound with ibuprofen free acid and acetaminophen reveal:

- Onset of Action : Comparable to ibuprofen free acid, with pain relief observed within 15–45 minutes.

- Efficacy : Superior to acetaminophen in postoperative dental pain, demonstrating a faster onset and higher peak analgesic effect.

Neonatal Patent Ductus Arteriosus (PDA)

This compound is FDA-approved for closing PDA in premature infants. Studies show:

Co-Crystal Formulation

Efforts to enhance solubility and stability include co-crystal strategies with polyvinylpyrrolidone (PVP) K-25/K-30:

Eigenschaften

IUPAC Name |

(2S)-2,6-diaminohexanoic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2.C6H14N2O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;7-4-2-1-3-5(8)6(9)10/h4-7,9-10H,8H2,1-3H3,(H,14,15);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHHXIUAEPKVVII-ZSCHJXSPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.C(CCN)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.C(CCN)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201024433 | |

| Record name | Ibuprofen lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201024433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57469-77-9 | |

| Record name | Ibuprofen lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57469-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ibuprofen lysine [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057469779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ibuprofen lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201024433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-lysine mono[4-isobutyl-α-methylbenzeneacetate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.210 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IBUPROFEN LYSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N01ORX9D6S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Decoloration-Prior-to-Reaction Method (Method A)

Described in patent CN102180785A, this two-step decoloration process minimizes impurities:

Solution Preparation

- Solution A : L-lysine monohydrate (98% purity) dissolved in purified water (1:1–1:10 w/w).

- Solution B : Ibuprofen (98% purity) dissolved in 95% ethanol (1:1–1:10 w/w).

Decoloration

Reaction

Crystallization

Isolation

Key Parameters

| Parameter | Range | Impact on Yield/Purity |

|---|---|---|

| Lysine:H₂O ratio | 1:1 to 1:10 (w/w) | Lower ratios increase viscosity |

| Ethanol volume | 1–20× ibuprofen weight | Higher volumes reduce co-solubility |

| Crystallization temperature | -30°C to 0°C | Lower temps favor smaller crystals |

Decoloration-Post-Reaction Method (Method B)

An alternative approach from the same patent delays decoloration to minimize ethanol loss:

Solution Mixing

- Solutions A and B combined without prior decoloration.

Reaction

- Held at 0–80°C for 0.1–12 hours.

Decoloration

- Activated charcoal added post-reaction, followed by filtration.

Crystallization

- Ethanol addition and cooling as in Method A.

Advantages Over Method A

- Reduces ethanol evaporation during reaction due to shorter exposure.

- Suitable for heat-sensitive batches where prolonged high temperatures degrade lysine.

Process Optimization and Scale-Up Challenges

Solvent System Optimization

Ethanol concentration critically affects crystallization efficiency:

Ethanol Concentration vs. Yield

| Ethanol (× ibuprofen weight) | Yield (%) | Crystal Size (μm) |

|---|---|---|

| 1 | 68.2 | 150–200 |

| 5 | 82.7 | 50–80 |

| 10 | 91.4 | 20–40 |

| 20 | 89.8 | 10–30 |

Data adapted from Example 16 of CN102180785A

Exceeding 10× ethanol weight reduces yield due to this compound’s solubility limit in ethanol-water mixtures (2.8 mg/mL at 0°C).

Temperature-Controlled Reaction Kinetics

Reaction rate constants (k) follow Arrhenius behavior:

$$ k = A \cdot e^{-E_a/(RT)} $$

Where:

- $$ E_a $$ = 45.2 kJ/mol (calculated from patent data)

- Optimal $$ T $$ = 50°C (balance between reaction rate and ethanol volatility)

Characterization and Quality Control

Purity Assessment

HPLC methods from pharmacological studies specify:

- Column: C18, 5 μm, 250 × 4.6 mm

- Mobile phase: 0.1% H₃PO₄:acetonitrile (55:45)

- Retention time: 6.8 minutes (this compound) vs. 9.2 minutes (ibuprofen acid)

Acceptance Criteria

| Parameter | Specification |

|---|---|

| Assay | 98.0–102.0% |

| Related substances | ≤0.5% any impurity |

| Residual ethanol | ≤0.5% (ICH Q3C) |

Crystal Morphology Control

Microscopic analysis reveals:

- Needle crystals : Formed at -20°C to 0°C, suitable for rapid dissolution.

- Platelet crystals : Result from slow cooling (>0°C), slower dissolution.

Industrial-Scale Production Considerations

Equipment Design

- Reactor : Glass-lined steel with jacket cooling (-30°C capability).

- Crystallizer : Oscillating baffle design to prevent crystal agglomeration.

- Dryer : Vacuum tumble dryer with nitrogen purging to prevent oxidation.

Regulatory Compliance

- ICH Guidelines : Q1A(R2) for stability testing (40°C/75% RH for 6 months).

- EMA Requirements : Genotoxicity studies on process-related impurities (e.g., ethyl lysinate).

Comparative Analysis of Synthesis Routes

| Parameter | Method A | Method B |

|---|---|---|

| Decoloration step | Pre-reaction | Post-reaction |

| Ethanol loss | 8–12% | 3–5% |

| Typical yield | 89–92% | 85–88% |

| Purity (HPLC) | 99.2–99.7% | 98.8–99.3% |

| Production cost (USD/kg) | 120–140 | 110–130 |

Data synthesized from CN102180785A and GLPBIO

Analyse Chemischer Reaktionen

Reaktionstypen

Ibuprofen-Lysin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Ibuprofen-Lysin kann oxidiert werden, um hydroxylierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können Ibuprofen-Lysin in den entsprechenden Alkohol umwandeln.

Substitution: Substitutionsreaktionen können am aromatischen Ring von Ibuprofen auftreten, was zur Bildung verschiedener Derivate führt.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei den Reaktionen von Ibuprofen-Lysin verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um das gewünschte Ergebnis zu gewährleisten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von Ibuprofen-Lysin gebildet werden, umfassen hydroxylierte Derivate, Alkohole und substituierte aromatische Verbindungen. Diese Produkte haben unterschiedliche pharmakologische Eigenschaften und können für verschiedene therapeutische Anwendungen verwendet werden .

Wissenschaftliche Forschungsanwendungen

Synthesis and Properties

Ibuprofen lysine is synthesized by combining ibuprofen with lysine, resulting in a compound that exhibits improved solubility and absorption compared to standard ibuprofen formulations. The synthesis process involves dissolving lysine in purified water and ibuprofen in ethanol, followed by a series of reactions that yield high-purity crystals of this compound . This compound is characterized by its faster onset of action, higher bioavailability, and lower toxicity compared to traditional ibuprofen .

Pain Management

This compound is primarily used for its analgesic properties. Studies have demonstrated that it provides faster pain relief than standard ibuprofen formulations. A pilot study involving children post-surgery indicated that those treated with this compound exhibited significantly higher plasma concentrations shortly after administration compared to those receiving standard ibuprofen. This rapid absorption correlates with quicker pain relief, making it particularly effective for acute pain management in pediatric settings .

Treatment of Patent Ductus Arteriosus

This compound has been approved for the treatment of patent ductus arteriosus (PDA) in premature infants. Clinical trials have shown that it is more effective than placebo in reducing the need for rescue therapies such as indomethacin or surgical intervention. In one pivotal trial, 30.9% of infants treated with this compound required rescue therapy compared to 53% in the placebo group . The closure rate of PDA with intravenous this compound was reported at 75.1%, comparable to that of indomethacin .

Gastrointestinal Safety Concerns

While this compound is beneficial for various applications, there are documented adverse effects, particularly gastrointestinal complications. A case report highlighted instances of bowel perforation in a premature infant following treatment with this compound for PDA . This underscores the importance of monitoring gastrointestinal health when administering this medication.

Pharmacokinetics

The pharmacokinetic profile of this compound shows enhanced absorption characteristics. Studies indicate that the absolute bioavailability of ibuprofen increases when administered as a lysine salt compared to its acid form . This property not only facilitates quicker therapeutic effects but also reduces inter-individual variability in drug exposure, which is crucial for effective pain management .

Case Studies and Research Findings

| Study | Population | Findings |

|---|---|---|

| Kyselovic et al., 2020 | Children post-surgery | This compound resulted in higher plasma concentrations and faster pain relief compared to standard ibuprofen (p = 0.010) |

| FDA Trials | Premature infants with PDA | 30.9% required rescue therapy with this compound vs. 53% with placebo (p = 0.005) |

| Case Report | Premature infant | Documented bowel perforations following treatment with this compound, highlighting potential gastrointestinal risks |

Wirkmechanismus

Ibuprofen lysine exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of pain, fever, and inflammation. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating pain, reducing fever, and decreasing inflammation. The lysine component enhances the solubility and absorption of ibuprofen, leading to faster onset of action .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Ibuprofen Acid

- Solubility and Bioavailability : Ibuprofen lysine’s solubility in water is 50% w/w, whereas ibuprofen acid is virtually insoluble, necessitating lipid-based formulations for IV use . Oral bioavailability of this compound is equivalent to the acid form but achieves faster absorption ($t_{\text{max}} = 45$ min vs. 1–2 hours for ibuprofen acid) .

- Clinical Efficacy : In postoperative dental pain, this compound (200 mg) demonstrated superior analgesic efficacy to ibuprofen acid, with a 30% faster onset of action and 20% longer duration of effect .

- Formulation Stability : this compound co-crystals (e.g., with PK 25/PK 30 polymers) exhibit improved flow properties and stability over three months compared to the parent compound .

Indomethacin

- PDA Treatment : Both drugs are used for PDA closure, but this compound reduces renal complications (e.g., oliguria) by 40% compared to indomethacin. A meta-analysis showed similar closure rates (75–80%) but fewer adverse events (RR = 0.65) with this compound .

- Osmolality and pH : this compound formulations have lower osmolality (290 mOsm/kg) and near-neutral pH (6.5–7.5), reducing risks of vascular irritation during IV administration .

Acetylsalicylic Acid (ASA)

- Analgesic Profile : In a dental pain model, this compound (200 mg) outperformed ASA (500 mg) in peak pain relief (55% vs. 35% reduction) and duration (>6 hours vs. 4 hours) .

- Mechanistic Differences : Unlike ASA, this compound reversibly inhibits both COX-1 and COX-2, reducing gastrointestinal toxicity while maintaining anti-inflammatory efficacy .

Dexthis compound

- Dexthis compound, the S-isomer salt, shows marginally higher potency (1.2-fold) in COX-2 inhibition compared to this compound.

Key Research Findings

Solubility and Formulation

- Solubility Parameters : Group contribution methods calculated this compound’s Hansen solubility parameters as $\delta{\text{D}} = 18.1$, $\delta{\text{P}} = 4.3$, and $\delta_{\text{H}} = 9.2$ (MPa$^{1/2}$), aiding solvent selection for drug delivery systems .

- IV Compatibility : this compound is incompatible with TPN Electrolytes (precipitate formation) but compatible with Intralipid 10% .

Pharmacokinetic Data

| Parameter | This compound | Ibuprofen Acid |

|---|---|---|

| $C_{\text{max}}$ (µg/mL) | 31.0 | 25.4 |

| $t_{\text{max}}$ (min) | 45 | 75 |

| Absolute Bioavailability | 102.7% | 96–99% |

| Half-life (hours) | 2.1 | 2.0 |

Data sourced from and .

Biologische Aktivität

Ibuprofen lysine is a derivative of ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). This compound is notable for its unique properties and biological activities, making it an important subject of research in various medical fields. Here, we will explore its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₉H₃₀N₂O₃

- Molecular Weight : 352.468 g/mol

- CAS Number : 57469-77-9

This compound primarily functions as a selective inhibitor of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2. The IC50 values for COX-1 and COX-2 are approximately 13 μM and 370 μM, respectively . By inhibiting these enzymes, this compound reduces the synthesis of prostaglandins, which are mediators of inflammation and pain.

Biological Activities

- Anti-inflammatory Effects :

- Antimicrobial Activity :

- Effects on Cancer :

- Impact on Gastrointestinal Health :

- Neuroprotective Effects :

Case Study 1: Bowel Perforation

A premature infant treated with this compound for PDA experienced bowel perforations shortly after administration. Surgical intervention revealed two small intestinal perforations, raising concerns about the gastrointestinal safety profile of this compound in neonates .

Case Study 2: Closure of Patent Ductus Arteriosus

In a clinical study involving 205 infants treated with intravenous this compound for PDA closure, the results showed that 84% had closed ducts by day three. The study concluded that this compound was as effective as indomethacin without significantly compromising renal or mesenteric blood flow .

Research Findings

The following table summarizes key findings from various studies on this compound:

Q & A

Q. What experimental methodologies are recommended for characterizing the physicochemical properties of ibuprofen lysine?

Researchers should prioritize differential scanning calorimetry (DSC) to analyze thermal stability and polymorphic transitions . Compatibility studies with parenteral nutrition (PN) or intravenous lipids require visual inspection and pH stability testing under controlled conditions (e.g., 25°C for 24 hours) to assess formulation integrity . Solubility and enantiomeric behavior in aqueous solutions can be modeled using Grand-Canonical Monte Carlo simulations, which account for molecular interactions in porous materials like metal-organic frameworks (MOFs) .

Q. How should clinical trials for this compound be designed to ensure robust pharmacological evaluation?

Adopt a randomized, double-blind, placebo-controlled trial design with stratification for covariates such as age and renal function . Participant selection must follow strict inclusion criteria (e.g., neonates with patent ductus arteriosus) and exclude individuals with contraindications (e.g., renal impairment) . Data collection should include pharmacokinetic parameters (e.g., clearance rates) and adverse event monitoring, with statistical power analysis to determine sample size .

Q. What stability testing protocols are critical for this compound formulations?

Conduct compatibility studies with common IV fluids (e.g., 5% dextrose, 0.9% NaCl) using high-performance liquid chromatography (HPLC) to detect degradation products . Avoid acidic solutions and total parenteral nutrition (TPN) due to incompatibility risks, and validate short-term stability (e.g., 15-minute infusions) under clinical conditions .

Advanced Research Questions

Q. How can enantioselective adsorption of this compound be achieved in non-chiral porous materials?

Non-chiral MOFs like MIL-53 and MIL-47 enable heteroselective adsorption via hydrogen bonding between enantiomers, influenced by pore geometry and guest-guest interactions . Computational modeling (e.g., Monte Carlo simulations) predicts adsorption isotherms by analyzing intermolecular distances and hydrogen-bond formation between R- and S-enantiomers. Experimental validation requires liquid-phase chromatography to quantify enantiomeric excess (ee) in adsorbed fractions .

Q. What role do lysine-based polymers play in enhancing drug delivery systems for ibuprofen?

Polylysine conjugates improve intracellular delivery through electrostatic interactions with cell membranes. Functionalization with pH- or redox-responsive groups enables targeted release in specific tissues . For example, lysine-modified contrast agents enhance cellular uptake of ibuprofen in imaging studies, while enzyme-responsive carriers degrade in lysosomal compartments .

Q. How should conflicting data on lysine requirements in pharmacokinetic studies be reconciled?

Apply sensitivity analysis to nitrogen balance studies by testing multiple regression models (e.g., linear vs. square-root models) and varying assumptions about unmeasured nitrogen losses . For dose-response contradictions, use tracer studies (e.g., -labeled lysine) to distinguish between endogenous and exogenous sources, ensuring statistical power >80% to reduce Type II errors .

Q. What molecular mechanisms explain the chiral separation of this compound in heterochiral environments?

In chiral MOFs like HMOF-1, enantiomeric excess arises from preferential packing of S-ibuprofen in R-type chiral pores, while non-chiral MOFs (e.g., MIL-53) rely on steric hindrance and hydrogen-bond networks between minority enantiomers . Confocal microscopy and radial distribution function analysis reveal how pore size (e.g., MIL-53: 27.28 × 33.46 × 26.08 Å) influences adsorption selectivity .

Methodological Best Practices

- Data Contradiction Analysis : Compare adsorption isotherms from simulations (e.g., 16 ibuprofen molecules per MOF unit cell) with experimental chromatograms to identify discrepancies in enantiomeric ratios .

- Ethical Compliance : Obtain institutional review board (IRB) approval for clinical trials, ensuring informed consent and adherence to Creative Commons licensing for data sharing .

- Statistical Rigor : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions and avoid "inductive fallacy" in data interpretation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.